molecular formula C10H12ClN3O B1532270 2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride CAS No. 1269053-67-9

2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride

Cat. No.: B1532270
CAS No.: 1269053-67-9
M. Wt: 225.67 g/mol
InChI Key: PHCLVQCYEKQIIR-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of an aminoethyl group attached to a phthalazinone ring, which is further stabilized by the addition of hydrochloride. Its applications span across chemistry, biology, medicine, and industry, making it a versatile compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride typically involves the reaction of phthalazinone with an appropriate aminoethylating agent under controlled conditions. The reaction is often carried out in the presence of a solvent such as ethanol or methanol, and the temperature is maintained at a moderate level to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt, which enhances its stability and solubility.

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but with optimizations for large-scale manufacturing. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, advanced purification techniques such as crystallization and chromatography are employed to achieve high purity levels required for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to yield amines or other reduced forms.

    Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under controlled temperatures.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as triethylamine to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride involves its interaction with specific molecular targets and pathways. The aminoethyl group allows it to form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. This compound may also inhibit or activate certain enzymes, thereby modulating biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminoethyl methacrylate hydrochloride
  • 2-Aminoethyl methacrylamide hydrochloride

Comparison

Compared to these similar compounds, 2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride is unique due to its phthalazinone ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(2-aminoethyl)phthalazin-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.ClH/c11-5-6-13-10(14)9-4-2-1-3-8(9)7-12-13;/h1-4,7H,5-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCLVQCYEKQIIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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